4-fluoro-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C17H12FN3O2 This compound is notable for its unique structure, which includes a fluorine atom, a propynyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE typically involves the condensation of 4-fluorobenzohydrazide with 2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N’~1~-[2-OXO-1,2-DIHYDRO-3-QUINOLINYL]METHYLIDENE]BENZOHYDRAZIDE
- 4-CHLORO-N’~1~-[2-OXO-1,2-DIHYDRO-3-QUINOLINYL]METHYLENE]BENZOHYDRAZIDE
- 4-METHYL-N’~1~-[2-OXO-1,2-DIHYDRO-3-QUINOLINYL]METHYLENE]BENZOHYDRAZIDE
- 4-HYDROXY-N’~1~-[2-OXO-1,2-DIHYDRO-3-QUINOLINYL]METHYLENE]BENZOHYDRAZIDE
Uniqueness
4-FLUORO-N’~1~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is unique due to the presence of the propynyl group and the indole moiety, which are not commonly found in similar compounds. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H12FN3O2 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-fluoro-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C18H12FN3O2/c1-2-11-22-15-6-4-3-5-14(15)16(18(22)24)20-21-17(23)12-7-9-13(19)10-8-12/h1,3-10,24H,11H2 |
InChI Key |
OVIGEYJBLVFLGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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